
O1-tert-butyl O2-ethyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O1-tert-butyl O2-ethyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of azidopyrrolidines. This compound is characterized by the presence of an azido group attached to a pyrrolidine ring, which is further substituted with tert-butyl and ethyl ester groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-butyl O2-ethyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the azidation of a suitable pyrrolidine precursor, followed by esterification reactions to introduce the tert-butyl and ethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
O1-tert-butyl O2-ethyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group under specific conditions.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
O1-tert-butyl O2-ethyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in bioconjugation reactions to label biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of O1-tert-butyl O2-ethyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and bioconjugation.
類似化合物との比較
Similar Compounds
- O1-tert-butyl O2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate
- O1-tert-butyl O2-ethyl (2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate
Uniqueness
Compared to similar compounds, O1-tert-butyl O2-ethyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and applications. The azido group allows for specific reactions, such as click chemistry, which are not possible with other similar compounds.
特性
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 4-azidopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-5-19-10(17)9-6-8(14-15-13)7-16(9)11(18)20-12(2,3)4/h8-9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXABBHUZBQZPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
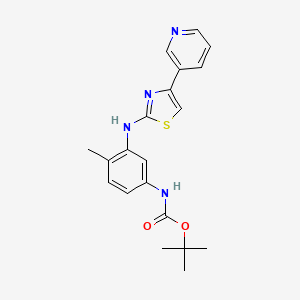

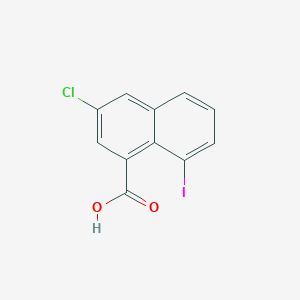
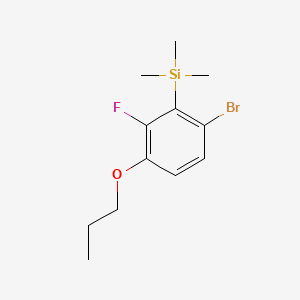
![5-O-benzyl 7a-O-ethyl (7aR)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate](/img/structure/B14774489.png)

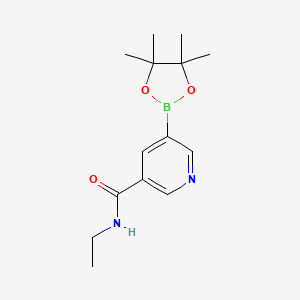

![Methyl 4-amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14774520.png)
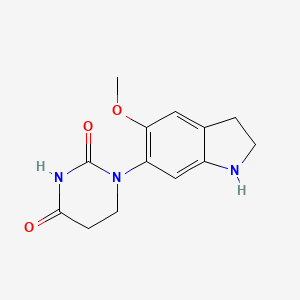
![(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14774540.png)
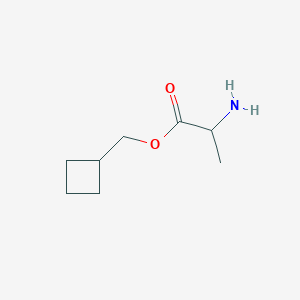
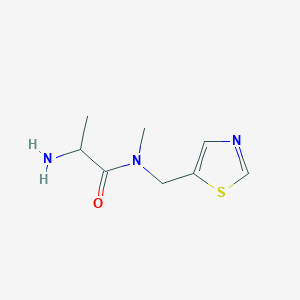
![2-N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-3-N-(3,4-dichlorophenyl)-2-N-[(4-fluorophenyl)methyl]oxirane-2,3-dicarboxamide](/img/structure/B14774556.png)
